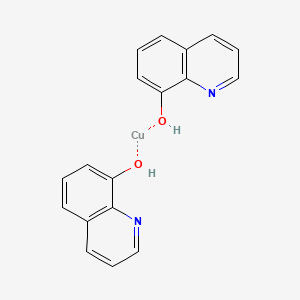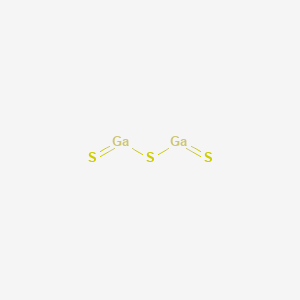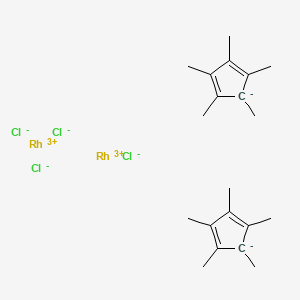
Lutetium(III) sulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium(III) sulfate hydrate is an inorganic compound with the chemical formula Lu₂(SO₄)₃·xH₂O. It is a white crystalline solid that is soluble in water and moderately soluble in strong mineral acids . Lutetium is a rare earth element and the last member of the lanthanide series. The compound is known for its high purity and is often used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Lutetium(III) sulfate hydrate is an inorganic compound
Mode of Action
It is known that lutetium generally exhibits the +3 oxidation state in its compounds . This suggests that it may interact with its environment through ionic interactions.
Result of Action
It’s important to note that lutetium compounds are generally used in non-biological applications, such as in the preparation of specialty glasses .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is soluble in water and moderately soluble in strong mineral acids . It is also hygroscopic
Biochemical Analysis
Biochemical Properties
It is known that Lutetium(III) sulfate hydrate can interact with various biomolecules in its environment . The nature of these interactions is largely dependent on the specific conditions of the system in which the compound is present .
Molecular Mechanism
It is known that the compound can interact with various biomolecules, potentially influencing their function
Preparation Methods
Synthetic Routes and Reaction Conditions: Lutetium(III) sulfate hydrate can be synthesized by reacting lutetium oxide or lutetium metal with sulfuric acid. The reaction typically involves dissolving lutetium oxide or metal in concentrated sulfuric acid, followed by crystallization to obtain the hydrate form . The general reaction is as follows: [ \text{Lu}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Lu}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the use of high-purity lutetium oxide and sulfuric acid, followed by controlled crystallization and purification steps to ensure the desired hydrate form is obtained .
Chemical Reactions Analysis
Types of Reactions: Lutetium(III) sulfate hydrate primarily undergoes reactions typical of lanthanide sulfates, including:
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form lutetium hydroxide and sulfuric acid.
Complexation: It can form complexes with various ligands, such as phosphates and nitrates.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Various ligands, such as phosphates, nitrates, and organic ligands, are used under controlled pH conditions.
Major Products:
Hydrolysis: Lutetium hydroxide and sulfuric acid.
Complexation: Lutetium complexes with different ligands, depending on the reagents used.
Scientific Research Applications
Lutetium(III) sulfate hydrate has several scientific research applications, including:
Comparison with Similar Compounds
- Lutetium(III) nitrate hydrate
- Lutetium(III) chloride hydrate
- Lutetium(III) acetate hydrate
Comparison: Lutetium(III) sulfate hydrate is unique due to its specific solubility properties and its ability to form hydrates. Compared to other lutetium compounds, it is more soluble in water and moderately soluble in strong mineral acids, making it suitable for specific applications in catalysis and medical imaging .
This compound stands out for its versatility and high purity, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
lutetium(3+);trisulfate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Lu.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHRLVMTECHAMB-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Lu+3].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Lu2O13S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928736 |
Source


|
| Record name | Lutetium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13473-77-3 |
Source


|
| Record name | Lutetium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lutetium(III) sulfate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











